molecular formula C19H15FN2O4 B2662770 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide CAS No. 1105243-05-7

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide

Cat. No.: B2662770
CAS No.: 1105243-05-7
M. Wt: 354.337
InChI Key: ZFRNYHTWMXJVIZ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxin ring fused with an oxazole ring, making it a subject of study for its chemical reactivity and potential biological activities.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxin ring through a cyclization reaction. This is followed by the introduction of the oxazole ring via a condensation reaction with appropriate precursors. The final step involves the acylation of the intermediate compound to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and solvent conditions during the synthesis. Catalysts may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide stands out due to its fused benzodioxin and oxazole rings, which confer unique chemical reactivity and potential biological activities not commonly found in similar compounds.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O4/c20-15-4-2-1-3-14(15)17-10-13(22-26-17)11-19(23)21-12-5-6-16-18(9-12)25-8-7-24-16/h1-6,9-10H,7-8,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRNYHTWMXJVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=NOC(=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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